2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-12-2-4-14(5-3-12)18-10-16(17(11-21)19(22)23-18)13-6-8-15(20)9-7-13/h2-10H,1H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCCPUJUQTFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde and 4-methylbenzaldehyde, the reaction proceeds through a series of steps involving condensation, cyclization, and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
The biological activity of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is attributed to its interaction with various molecular targets:
-
Adenosine Receptors :
- The compound has been studied for its inhibitory activity on adenosine receptors, particularly A1 and A2A. Binding assays have shown IC50 values ranging from 34 to 294 nM, suggesting its potential as a multi-target ligand for these receptors.
-
Phosphodiesterases (PDEs) :
- It exhibits inhibitory effects on phosphodiesterases, especially PDE10A, with IC50 values below 10 μM. This inhibition indicates its role in modulating intracellular cAMP levels, which are crucial for various cellular processes.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Cancer Treatment :
- Neurological Disorders :
-
Cardiovascular Diseases :
- By modulating phosphodiesterase activity, this compound may contribute to cardiovascular health by regulating vascular tone and myocardial function, potentially offering new avenues for treating heart diseases.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various research contexts:
- Study on Adenosine Receptor Modulation : A study demonstrated that derivatives of this compound could selectively inhibit adenosine receptors, leading to improved outcomes in models of anxiety disorders .
- Cancer Cell Line Studies : Research involving cancer cell lines has shown that compounds similar to this compound can effectively inhibit cell proliferation by targeting tyrosine kinase pathways .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with molecular targets, which can vary depending on its application For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
Uniqueness
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to similar compounds.
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits a range of effects that could be leveraged in therapeutic applications, including antibacterial, antifungal, and possibly anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and a methylphenyl group. Its structural characteristics contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 µM and 78.23 µM . Such findings suggest that the compound could be a candidate for developing antifungal agents.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the amino and cyano groups may play critical roles in its interaction with microbial targets, potentially disrupting cellular processes or inhibiting enzyme activity.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the antibacterial efficacy of related pyridine derivatives, revealing promising results against multiple strains of bacteria with varying MIC values .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that modifications in the substituent groups can significantly alter biological activity, indicating potential pathways for optimizing efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:
- Step 1 : Condensation of substituted benzaldehyde derivatives with aminopyridine precursors under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene to form the pyridine core .
- Step 3 : Functionalization of the carbonitrile group via nucleophilic substitution or oxidation.
- Validation : Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Grow high-quality crystals in solvents like ethanol or DMSO .
- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation (λ = 0.71073 Å) at 293 K .
- Refinement : Apply R-factor convergence (e.g., R = 0.069, wR = 0.185) and validate bond lengths (mean C–C = 0.007 Å) using software like SHELXL .
- Output : Determine space group (e.g., monoclinic P21/n) and hydrogen-bonding networks .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR (DMSO-d6 or CDCl3) to confirm aromatic protons (δ 7.2–8.1 ppm) and nitrile groups (C≡N ~110 ppm) .
- IR : Identify nitrile stretching (~2220 cm⁻¹) and amino N–H vibrations (~3400 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 355.81 for [M+H]⁺) via ESI-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methyl groups) and test against standardized assays (e.g., antimicrobial MIC assays) .
- Data Normalization : Control for variables like solvent purity (≥99% by HPLC) and cell-line specificity .
- Meta-Analysis : Compare results from multiple studies (e.g., antifungal IC50 values) using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to assess stability under physiological conditions .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on crystallographic data .
Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >200°C) and identify degradation products via GC-MS .
- pH Stability : Incubate in buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λmax ~270 nm) .
- Light Sensitivity : Conduct accelerated aging studies under UV light (254 nm) to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
